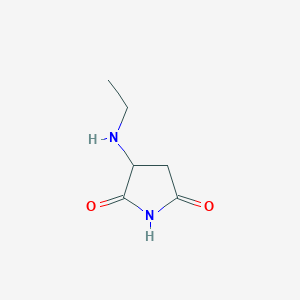

3-(Éthylamino)pyrrolidine-2,5-dione

Vue d'ensemble

Description

3-(Ethylamino)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring containing an ethylamino group at position 3 and a keto group at position 2,5. It has a molecular formula of C6H10N2O2 and a molecular weight of 142.16 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidine-2,5-dione, often starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to afford the desired product .Molecular Structure Analysis

The molecular structure of 3-(Ethylamino)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring contains an ethylamino group at position 3 and a keto group at position 2,5 . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Ethylamino)pyrrolidine-2,5-dione include a predicted boiling point of 320.7±35.0 °C, a predicted density of 1.18±0.1 g/cm3, and a predicted pKa of 9.73±0.50 .Applications De Recherche Scientifique

Découverte de médicaments

Le cycle pyrrolidine, qui fait partie de la structure de la « 3-(Éthylamino)pyrrolidine-2,5-dione », est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L’intérêt pour ce squelette saturé est accru par la possibilité d’explorer efficacement l’espace pharmacophore grâce à l’hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Activité biologique

Des molécules bioactives présentant une sélectivité cible caractérisée par le cycle pyrrolidine et ses dérivés, y compris les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol, ont été rapportées dans la littérature . Les différents stéréoisomères et l’orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .

Inhibiteur de PBP3 de Pseudomonas aeruginosa

La pyrrolidine-2,3-dione a été identifiée comme un échafaudage potentiel pour inhiber la cible PBP3 de Pseudomonas aeruginosa . Cette découverte a été faite par le biais d’un test de fluorescence basé sur un substrat artificiel thioester bien connu et un criblage de cible utilisant une bibliothèque de composés ciblant les protéases .

Activité antibactérienne

Des composés tels que l’équisetamine, la trichosetamine, la reutericycline et la magnésidine, qui sont structurellement liés à la « this compound », sont des inhibiteurs efficaces de S. aureus et d’autres bactéries Gram-positives . Des analogues synthétiques de ces composés ont montré une efficacité contre S. aureus résistant à la méthicilline .

Synthèse chimique

La structure de la « this compound » peut être utilisée dans la synthèse de divers composés chimiques. Par exemple, elle peut être utilisée dans la synthèse de la 1-benzoyl-pyrrolidine-2,5-dione, de la 1-benzyl-pyrrolidine-2,5-dione et de la 1-(3,4-dichloro-phényl)-pyrrolidine-2,5-dione .

Modification des paramètres physicochimiques

L’introduction de fragments hétéroatomiques dans ces molécules n’est pas un choix aléatoire, étant donné qu’ils sont des outils utiles pour modifier les paramètres physicochimiques et obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments .

Orientations Futures

Mécanisme D'action

Mode of Action

3-(Ethylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, potentially altering physiological processes such as fluid balance and pH regulation .

Biochemical Pathways

Given its inhibitory action on carbonic anhydrase isoenzymes, it can be inferred that it may impact pathways involving these enzymes, such as the regulation of ph and fluid balance .

Pharmacokinetics

The compound’s predicted boiling point is 3207±350 °C, and its predicted density is 118±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 3-(Ethylamino)pyrrolidine-2,5-dione’s action are likely related to its inhibition of carbonic anhydrase isoenzymes. By inhibiting these enzymes, it may alter physiological processes such as fluid balance and pH regulation

Analyse Biochimique

Biochemical Properties

3-(Ethylamino)pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves the binding of 3-(Ethylamino)pyrrolidine-2,5-dione to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to significant changes in the biochemical pathways regulated by these enzymes.

Cellular Effects

The effects of 3-(Ethylamino)pyrrolidine-2,5-dione on cellular processes are profound. This compound has been observed to induce G2/M phase arrest and apoptosis in hepatocellular carcinoma HepG2 cells by inhibiting tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. This highlights the potential of 3-(Ethylamino)pyrrolidine-2,5-dione as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 3-(Ethylamino)pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can alter the enzyme’s conformation and reduce its activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s interaction with tubulin disrupts microtubule dynamics, further elucidating its mechanism of action in inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethylamino)pyrrolidine-2,5-dione have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to 3-(Ethylamino)pyrrolidine-2,5-dione has been associated with sustained inhibition of target enzymes and prolonged cell cycle arrest, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Ethylamino)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

3-(Ethylamino)pyrrolidine-2,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, impacting pH regulation and metabolic flux . Additionally, its interaction with tubulin influences cellular metabolism by disrupting microtubule-dependent processes such as intracellular transport and cell division . These interactions highlight the compound’s role in modulating metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Ethylamino)pyrrolidine-2,5-dione within cells and tissues involve specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in target tissues is crucial for its efficacy . Studies have shown that 3-(Ethylamino)pyrrolidine-2,5-dione is efficiently transported into cells, where it binds to target enzymes and proteins, exerting its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 3-(Ethylamino)pyrrolidine-2,5-dione is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. The localization of 3-(Ethylamino)pyrrolidine-2,5-dione within subcellular structures such as microtubules and enzyme complexes underscores its role in modulating cellular functions and biochemical pathways.

Propriétés

IUPAC Name |

3-(ethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNDPYUHSNCDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)